molecular formula C20H15NO3 B13814434 N-(3-Benzoylphenyl)anthranilic acid CAS No. 21003-80-5

N-(3-Benzoylphenyl)anthranilic acid

Cat. No.: B13814434
CAS No.: 21003-80-5
M. Wt: 317.3 g/mol
InChI Key: HUEYEAPOFINHSA-UHFFFAOYSA-N
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Description

2-[(3-Benzoylphenyl)amino]benzoic acid is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzoylphenyl)amino]benzoic acid typically involves the reaction of 3-aminobenzophenone with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-[(3-Benzoylphenyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzoylphenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated products.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-[(3-Benzoylphenyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Benzoylphenyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Amfenac: An oxo monocarboxylic acid that is structurally similar but has different substituents on the aromatic rings.

    Nepafenac: A prodrug of amfenac used for its anti-inflammatory properties.

    Anthranilic Acid: Another benzophenone derivative with distinct functional groups.

Uniqueness

2-[(3-Benzoylphenyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

21003-80-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(3-benzoylanilino)benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(14-7-2-1-3-8-14)15-9-6-10-16(13-15)21-18-12-5-4-11-17(18)20(23)24/h1-13,21H,(H,23,24)

InChI Key

HUEYEAPOFINHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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